5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O4S2/c20-13(16-15-18-17-14(23-15)11-2-1-5-24-11)12-7-8-6-9(19(21)22)3-4-10(8)25-12/h1-7H,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNIAJYCHVYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitroheterocyclic carboxamides. Below, it is compared with structurally and functionally related derivatives, focusing on synthesis, physical properties, spectral data, and biological activity.
Structural Analogues with 1,3,4-Oxadiazole Moieties
Compounds 4d–4g (from ) share the 1,3,4-oxadiazole scaffold but differ in their core structure (benzo[d]thiazol-2(3H)-one vs. benzo[b]thiophene). Key comparisons include:
Nitrothiophene Carboxamide Derivatives
Compounds from and , such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , share the nitrothiophene-carboxamide backbone but replace the oxadiazole with a thiazole ring:
The thiazole derivatives exhibit higher synthetic purity (up to 99.05%), suggesting superior reaction optimization. Their antibacterial activity highlights the pharmacophoric importance of the nitro group and carboxamide linkage .
Benzo[b]Thiophene Carboxamides with Varied Substituents
describes 5-hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) , which replaces the nitro group with a hydroxyl moiety and modifies the side chain:
| Property | Target Compound | Compound 27 |
|---|---|---|
| Substituent | 5-Nitro | 5-Hydroxy |
| Side Chain | 1,3,4-Oxadiazole-thiophen-2-yl | Thiophen-2-ylmethyl |
| Bioactivity | Not reported | Multi-targeted Clk/Dyrk inhibition |
The hydroxyl group in 27 enhances solubility but may reduce electrophilicity compared to the nitro group, affecting target binding.
Nitro-Substituted Thiophene Carboxanilides
discusses N-(2-nitrophenyl)thiophene-2-carboxamide , which shares the nitro and carboxamide groups but lacks the oxadiazole ring:
The dihedral angle between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°) suggests planar conformation, which may enhance π-π stacking in biological targets .
Spectral Data
While spectral data for the target compound are unreported, analogues provide benchmarks:
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